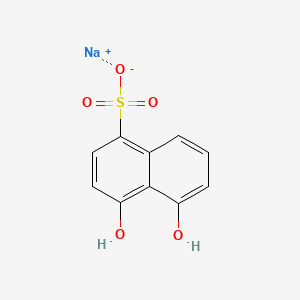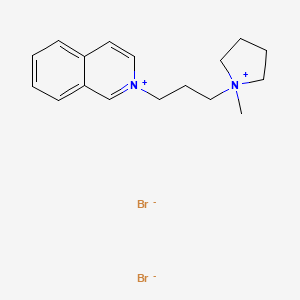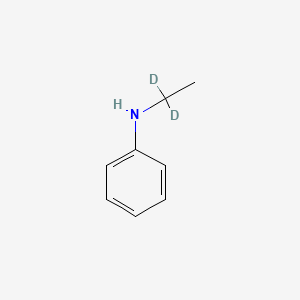
N-Ethyl-1,1-D2-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-1,1-D2-aniline is a deuterated derivative of N-ethyl aniline, characterized by the presence of two deuterium atoms. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-1,1-D2-aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of aniline with ethyl halides under basic conditions. Another method includes the reduction of nitrobenzene derivatives followed by alkylation with ethylating agents .
Industrial Production Methods
Industrial production of N-ethyl aniline typically involves the reaction of aniline with ethylene in the presence of a catalyst. For the deuterated version, deuterated ethylene or deuterated aniline can be used to introduce the deuterium atoms .
化学反应分析
Types of Reactions
N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Parent aniline and other reduced forms.
Substitution: Various substituted aniline derivatives.
科学研究应用
N-Ethyl-1,1-D2-aniline is used in a variety of scientific research applications:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
作用机制
The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .
相似化合物的比较
Similar Compounds
N-Ethylaniline: The non-deuterated version, commonly used in similar applications but without the isotopic labeling.
N-Methylaniline: Another alkylated aniline, differing in the alkyl group attached to the nitrogen atom.
N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom
Uniqueness
N-Ethyl-1,1-D2-aniline’s uniqueness lies in its deuterium atoms, which provide distinct advantages in tracing and mechanistic studies. The presence of deuterium can significantly alter reaction kinetics, making it a valuable tool for researchers .
属性
分子式 |
C8H11N |
|---|---|
分子量 |
123.19 g/mol |
IUPAC 名称 |
N-(1,1-dideuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2 |
InChI 键 |
OJGMBLNIHDZDGS-CBTSVUPCSA-N |
手性 SMILES |
[2H]C([2H])(C)NC1=CC=CC=C1 |
规范 SMILES |
CCNC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-chlorooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13769062.png)
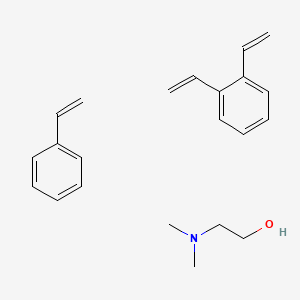
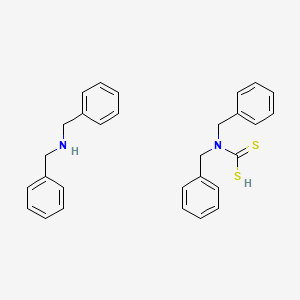
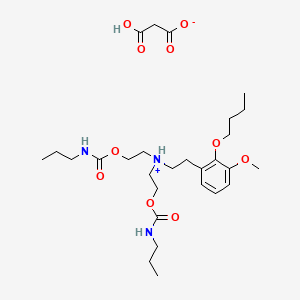

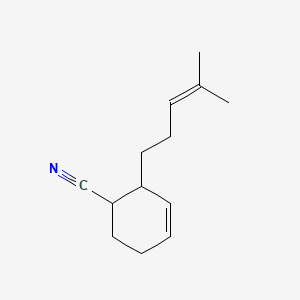
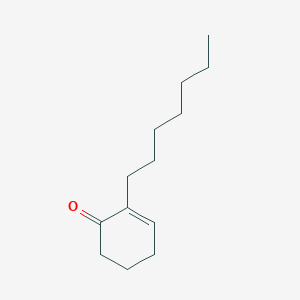
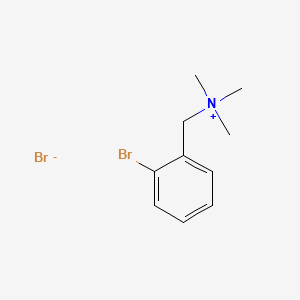

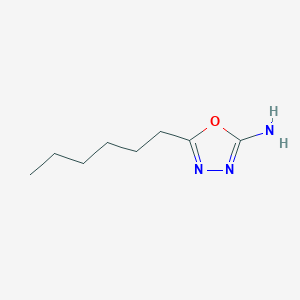
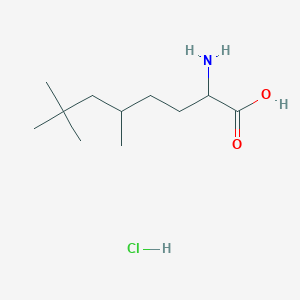
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
